molecular formula C11H14O B3022888 1-Propanone, 2-methyl-1-(3-methylphenyl)- CAS No. 57494-03-8

1-Propanone, 2-methyl-1-(3-methylphenyl)-

Cat. No.: B3022888
CAS No.: 57494-03-8
M. Wt: 162.23 g/mol
InChI Key: CAQUKHKBBMXOOH-UHFFFAOYSA-N
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Description

1-Propanone, 2-methyl-1-(3-methylphenyl)- is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 2-Methyl-1-(3-methylphenyl)propan-1-one, also known as 3-Methylmethcathinone (3-MMC), are the monoamine transporters . These transporters play a crucial role in regulating the concentrations of monoamines, which are neurotransmitters that include dopamine, norepinephrine, and serotonin .

Mode of Action

3-MMC acts as a monoamine transporter substrate that potently inhibits norepinephrine uptake and displays more pronounced dopaminergic activity relative to serotonergic activity . This means that 3-MMC binds to the monoamine transporters and inhibits the reuptake of these neurotransmitters, leading to an increased concentration of these neurotransmitters in the synaptic cleft .

Biochemical Pathways

The inhibition of the reuptake of dopamine, norepinephrine, and serotonin by 3-MMC affects various biochemical pathways. It induces a monoamine transporter-mediated release of monoamines with 10-fold selectivity for catecholamines over serotonin . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, which can lead to various downstream effects such as increased stimulation, euphoria, and altered perception .

Pharmacokinetics

It is known that synthetic cathinones like 3-mmc can easily pass through the brain-blood barrier due to their structural similarities with phenethylamine This suggests that 3-MMC may have high bioavailability in the brain

Result of Action

The molecular and cellular effects of 3-MMC’s action are primarily due to the increased concentration of monoamines in the synaptic cleft. This can lead to a range of effects, including increased heart rate, hypertension, agitation, aggression, hallucinations, and in severe cases, rhabdomyolysis and kidney failure .

Properties

IUPAC Name

2-methyl-1-(3-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-8(2)11(12)10-6-4-5-9(3)7-10/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQUKHKBBMXOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420169
Record name 1-Propanone, 2-methyl-1-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57494-03-8
Record name 1-Propanone, 2-methyl-1-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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